Cas no 28875-92-5 (R-(+)-Carbidopa)

R-(+)-Carbidopa 化学的及び物理的性質
名前と識別子
-
- Benzenepropanoic acid, a-hydrazinyl-3,4-dihydroxy-a-methyl-, (aR)-
- R-(+)-Carbidopa
- (2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
- A-methyldopa
- A-Methyldopahydrazine
- HMS3261M05
- Hydrazino-
- Lopac-C-126
- MK 485
- (R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid
- NCGC00015185-01
- CHEMBL1417392
- Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, (R)-
- LP00382
- Tox21_500382
- (R)-3-(3,4-Dihydroxyphenyl)-2-hydrazineyl-2-methylpropanoic acid
- SCHEMBL8407333
- alpha-Hydrazino-3,4-dihydroxy-alpha-methyl-benzenepropanoic Acid;D-alpha-hydrazino-3,4-dihydroxy-alpha-methyl-hydrocinnamic Acid
- (2R)-3-(3, 4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
- NCGC00186002-02
- CCG-221686
- NCGC00186002-01
- 28875-92-5
- SDCCGSBI-0633707.P001
- NCGC00261067-01
-
- インチ: InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1
- InChIKey: TZFNLOMSOLWIDK-SNVBAGLBSA-N
- ほほえんだ: NN[C@](C)(CC1=CC(O)=C(O)C=C1)C(O)=O
計算された属性
- せいみつぶんしりょう: 226.09500
- どういたいしつりょう: 226.095357
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 116
じっけんとくせい
- PSA: 115.81000
- LogP: 1.03810
R-(+)-Carbidopa 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C175986-10mg |
R-(+)-Carbidopa |
28875-92-5 | 10mg |
$ 1774.00 | 2023-09-08 | ||
TRC | C175986-5mg |
R-(+)-Carbidopa |
28875-92-5 | 5mg |
$ 984.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504620-1 mg |
R-(+)-Carbidopa, |
28875-92-5 | 1mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504620-1mg |
R-(+)-Carbidopa, |
28875-92-5 | 1mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AF63238-1mg |
MK 485 |
28875-92-5 | 1mg |
$341.00 | 2024-04-20 | ||
A2B Chem LLC | AF63238-5mg |
MK 485 |
28875-92-5 | 5mg |
$1063.00 | 2024-04-20 | ||
TRC | C175986-1mg |
R-(+)-Carbidopa |
28875-92-5 | 1mg |
$ 230.00 | 2023-09-08 | ||
A2B Chem LLC | AF63238-10mg |
MK 485 |
28875-92-5 | 10mg |
$1820.00 | 2024-04-20 |
R-(+)-Carbidopa 関連文献
-
1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
R-(+)-Carbidopaに関する追加情報
R-(+)-Carbidopa: A Comprehensive Overview
R-(+)-Carbidopa, also known by its CAS number CAS No 28875-92-5, is a compound that has garnered significant attention in the field of pharmacology and medicinal chemistry. This compound is primarily recognized for its role as a key component in the treatment of Parkinson's disease, often used in conjunction with levodopa. The molecule itself is a chiral compound, with the R configuration being the biologically active form. Recent advancements in synthetic methodologies and pharmacological studies have further elucidated its mechanism of action and therapeutic potential.
The chemical structure of R-(+)-Carbidopa consists of a substituted cyclohexane ring with a hydroxyl group and an amino group. This unique structure allows it to act as a potent inhibitor of aromatic amino acid decarboxylase (AADC), an enzyme that plays a critical role in the metabolism of levodopa. By inhibiting AADC, R-(+)-Carbidopa prevents the premature conversion of levodopa to dopamine outside the brain, thereby enhancing the efficacy of levodopa therapy and reducing side effects associated with peripheral dopamine production.
Recent studies have focused on optimizing the synthesis of R-(+)-Carbidopa to improve yield and reduce costs. Researchers have explored various asymmetric synthesis approaches, including the use of chiral catalysts and enzymatic methods, to selectively produce the R-enantiomer. These advancements have not only enhanced the scalability of production but also contributed to a deeper understanding of the stereochemical factors influencing the compound's biological activity.
In terms of pharmacokinetics, R-(+)-Carbidopa exhibits rapid absorption following oral administration, with peak plasma concentrations achieved within 1-2 hours. Its bioavailability is significantly influenced by factors such as food intake and co-administration with other medications. Recent clinical trials have investigated the impact of formulation modifications, such as extended-release formulations, on the pharmacokinetic profile of R-(+)-Carbidopa. These studies aim to improve patient compliance and reduce fluctuations in drug levels, which are critical for maintaining consistent therapeutic effects.
The therapeutic applications of R-(+)-Carbidopa extend beyond Parkinson's disease. Emerging research has explored its potential in treating other neurological disorders characterized by dopaminergic dysfunction, such as restless legs syndrome (RLS) and certain types of dystonia. Preclinical studies have demonstrated promising results in animal models, suggesting that R-(+)-Carbidopa may offer new avenues for managing these conditions with fewer side effects compared to traditional therapies.
From a safety standpoint, R-(+)-Carbidopa is generally well-tolerated when used within recommended dosages. However, common side effects include nausea, vomiting, and dizziness, which are often related to its interaction with levodopa. Recent toxicological studies have further characterized the safety profile of this compound, particularly focusing on long-term use and potential hepatotoxicity risks. These findings underscore the importance of monitoring patients undergoing prolonged therapy with R-(+)-Carbidopa.
In conclusion, R-(+)-Carbidopa, identified by its CAS number CAS No 28875-92-5 strong>, remains a cornerstone in the management of Parkinson's disease due to its ability to enhance levodopas efficacy while minimizing peripheral side effects. Ongoing research continues to uncover new insights into its synthesis, pharmacokinetics, and therapeutic applications, solidifying its position as a vital component in modern neurology.
28875-92-5 (R-(+)-Carbidopa) 関連製品
- 85933-19-3(3-O-Methyl Carbidopa)
- 38821-49-7(Carbidopa Monohydrate)
- 302-53-4(D,L-Carbidopa)
- 91431-01-5(Carbidopa Methyl Ester)
- 28860-95-9(Carbidopa)
- 2757871-83-1(Tert-butyl 2-amino-4-[4-(2-methoxyethyl)piperazin-1-yl]butanoate)
- 941922-87-8(N-(2,6-difluorophenyl)methyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)
- 2137530-60-8([1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol)
- 1185022-42-7(N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride)
- 1806251-80-8(Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate)




